molecular formula C22H16O6S B2834620 2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate CAS No. 896040-16-7

2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate

Cat. No. B2834620
CAS RN: 896040-16-7
M. Wt: 408.42
InChI Key: ROPBEMUEAFKNMT-UHFFFAOYSA-N
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Description

“2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate” is a chemical compound with the molecular formula C22H16O6S. It is related to the class of compounds known as coumarins, which are a group of naturally occurring lactones .


Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .


Molecular Structure Analysis

The 2H-chromene ring in the structure of this compound is essentially planar . The dihedral angle between the 2H-chromene and the benzene rings is 54.61° .


Chemical Reactions Analysis

The synthesis of this compound involves an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 408.424 Da . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of 4-hydroxy-chromen-2-one exhibit significant antibacterial activity. Compounds synthesized for antibacterial studies have been evaluated against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of bacteriostatic and bactericidal activity. These compounds were characterized using advanced instrumental methods, underscoring the potential of chromene derivatives in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Catalytic Applications

Chromene derivatives have also been explored for their catalytic properties. For instance, sulfonated Schiff base copper(II) complexes have been synthesized and applied as selective catalysts for the homogeneous peroxidative oxidation of primary and secondary alcohols. These findings suggest that chromene-based compounds can serve as efficient catalysts in various chemical transformations, offering potential applications in organic synthesis and industrial processes (Hazra et al., 2015).

Material Science Applications

Compounds related to the one have been utilized in the synthesis of luminescent coordination polymers. These studies focus on the reaction of specific chromene derivatives with rare earth metals, leading to the formation of novel luminescent materials. Such materials have potential applications in optoelectronics, including sensors and light-emitting devices (Xiao et al., 2017).

Medicinal Chemistry

In medicinal chemistry, chromene derivatives have been investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors, demonstrating the capacity to modulate inflammatory processes. This research has led to the identification of compounds with potent inhibitory activity and selectivity towards COX-2, highlighting their therapeutic potential in conditions such as rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Given the diverse activities exhibited by coumarins, this compound could be a valuable target for future research .

Mechanism of Action

Mode of Action

It is known that many coumarin derivatives interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Coumarin derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer effects . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (29628 g/mol ) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed in the gastrointestinal tract.

Result of Action

Given the wide range of biological activities exhibited by coumarin derivatives , it is likely that the compound has multiple effects at the molecular and cellular levels.

properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6S/c1-26-17-9-11-19(12-10-17)29(24,25)28-18-8-7-16-13-20(15-5-3-2-4-6-15)22(23)27-21(16)14-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPBEMUEAFKNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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